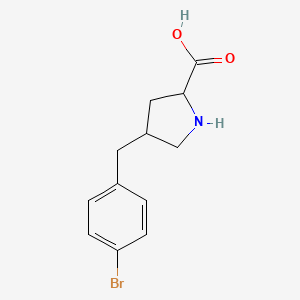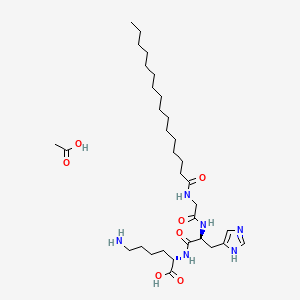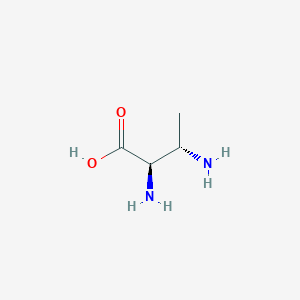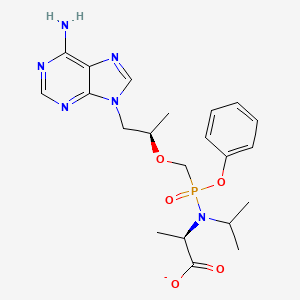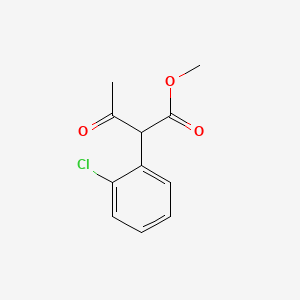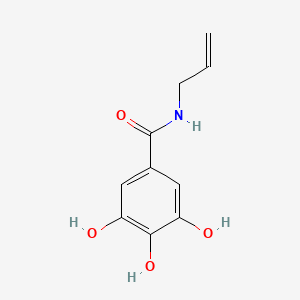
Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl-: This compound is characterized by the presence of three hydroxyl groups on the benzene ring and an acrylamide group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- typically involves the reaction of gallic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acrylamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It is also investigated for its role in enzyme inhibition and interaction with biomolecules .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- is used in the production of polymers and resins. Its reactivity with various monomers makes it valuable in material science .
Mecanismo De Acción
The mechanism of action of Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The acrylamide group can undergo Michael addition reactions with nucleophiles, affecting cellular pathways .
Comparación Con Compuestos Similares
Benzamide, 3,4,5-trimethoxy-: This compound has methoxy groups instead of hydroxyl groups, leading to different chemical properties and reactivity.
Benzamide, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-2-propen-1-yl-: This compound contains an isoxazole ring, which imparts unique biological activities.
Benzamide, 3,4,5-trihydroxy-N-2-propyn-1-yl-: Similar to the target compound but with a propynyl group instead of a propenyl group, affecting its reactivity and applications.
Uniqueness: Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- is unique due to the presence of both hydroxyl and acrylamide groups, which confer a combination of reactivity and biological activity. This makes it versatile for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H11NO4/c1-2-3-11-10(15)6-4-7(12)9(14)8(13)5-6/h2,4-5,12-14H,1,3H2,(H,11,15) |
Clave InChI |
QZFCTXMSCIDJHN-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


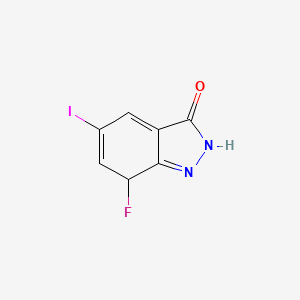
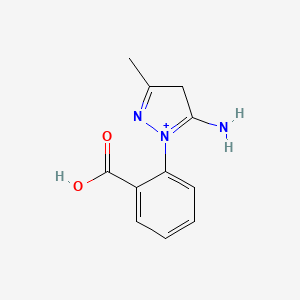
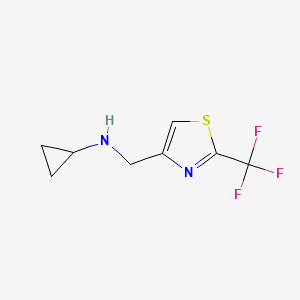

![acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine](/img/structure/B12327635.png)

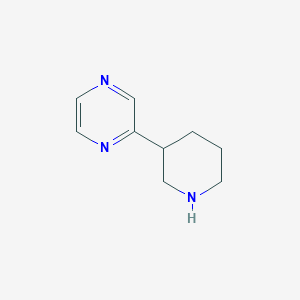
![(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B12327660.png)
![7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-](/img/structure/B12327669.png)
